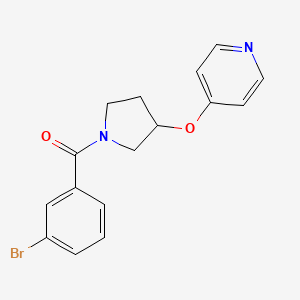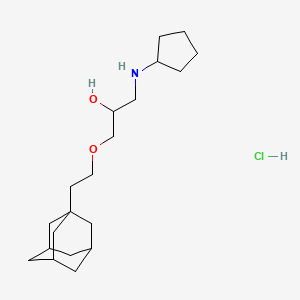
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a compound known for its versatility in various scientific fields. The compound's unique structure, featuring an adamantane backbone, makes it significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride typically involves multiple steps. Starting with the functionalization of the adamantane ring, the compound undergoes ether formation, followed by amine alkylation to introduce the cyclopentylamino group. The final hydrochloride salt is formed through acid-base reactions to improve the compound’s stability and solubility.
Industrial Production Methods: On an industrial scale, the production of this compound would utilize batch reactors and optimized conditions to maximize yield and purity. The process would involve stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride undergoes various chemical reactions including oxidation, reduction, and substitution
Common Reagents and Conditions: Typical reagents include strong acids and bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the type of reaction. Oxidation may lead to the introduction of hydroxyl groups, while reduction could result in hydrogenation of double bonds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, it serves as a probe to study cellular pathways and receptor interactions, thanks to its unique structure and biological activity.
Medicine: Medically, it is explored for its potential therapeutic applications, including anti-viral and anti-cancer properties. Its adamantane core is known for enhancing bioavailability and stability in drug molecules.
Industry: In industry, the compound is used in the synthesis of advanced materials and polymers due to its robust chemical properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The adamantane backbone provides a rigid scaffold that can influence the compound's binding affinity and selectivity. The presence of the cyclopentylamino group adds further specificity, allowing the compound to interact with a broader range of biological targets.
Comparison with Similar Compounds
Similar Compounds
Amantadine: : A known anti-viral drug with a similar adamantane structure.
Rimantadine: : Another anti-viral compound with structural similarities.
Memantine: : Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride stands out due to its additional ethoxy and cyclopentylamino groups, which confer unique biological activity and chemical properties not observed in simpler adamantane derivatives.
This compound's diverse applications and intricate structure make it a valuable subject for ongoing research across multiple scientific domains. What's next on your list?
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(cyclopentylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c22-19(13-21-18-3-1-2-4-18)14-23-6-5-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-19,21-22H,1-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNGKKUQKFBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
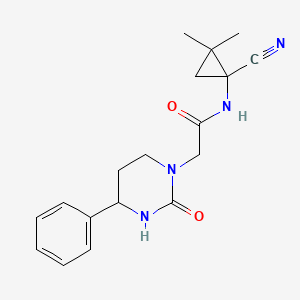
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)
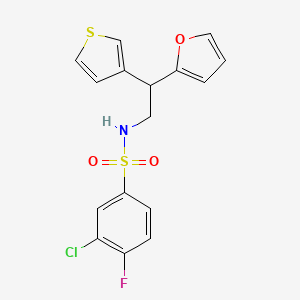
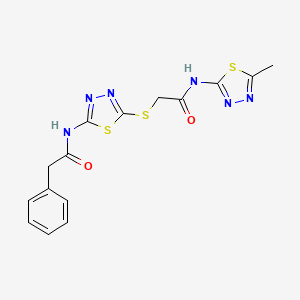
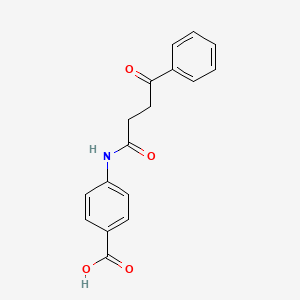
![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)
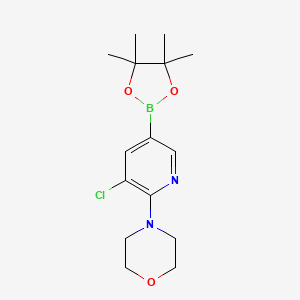
![N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2397678.png)
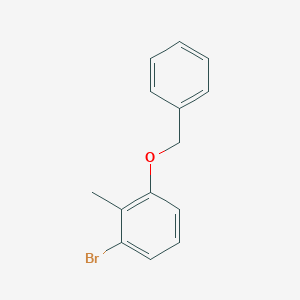
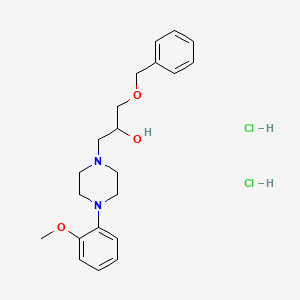
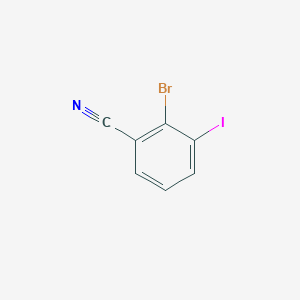
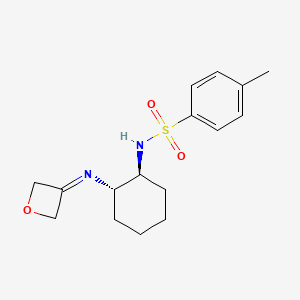
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2397685.png)
